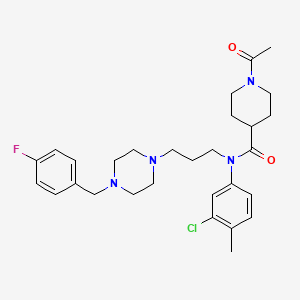
Naloxonazine (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naloxonazine (dihydrochloride) is a potent, irreversible μ-opioid receptor antagonist. It is known for its ability to form spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by naloxazone . This compound has significant implications in both medical and scientific research due to its unique properties and effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naloxonazine (dihydrochloride) is synthesized through the reaction of naloxone with hydrazine in acidic conditions. The reaction involves the formation of a hydrazone linkage between two naloxone molecules . The synthetic route typically involves:
- Dissolving naloxone in an acidic solution.
- Adding hydrazine to the solution.
- Allowing the reaction to proceed at room temperature until the formation of naloxonazine is complete.
Industrial Production Methods
Industrial production of naloxonazine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of naloxone in an acidic medium.
- Controlled addition of hydrazine.
- Monitoring the reaction progress using analytical techniques such as HPLC (High-Performance Liquid Chromatography).
- Purification of the final product to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Naloxonazine (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naloxonazine derivatives with altered opioid receptor binding properties .
Aplicaciones Científicas De Investigación
Naloxonazine (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and the formation of derivatives.
Biology: Naloxonazine is employed in biological studies to investigate its effects on cellular processes and its interaction with biological molecules.
Medicine: It is used in medical research to study its potential therapeutic applications, particularly in the context of opioid receptor antagonism.
Industry: Naloxonazine is used in the pharmaceutical industry for the development of new drugs and therapeutic agents
Mecanismo De Acción
Naloxonazine (dihydrochloride) exerts its effects by irreversibly binding to μ-opioid receptors. This binding prevents the activation of these receptors by opioid agonists, thereby blocking their effects. The molecular targets involved include the μ-opioid receptors, and the pathways affected are those related to opioid signaling .
Comparación Con Compuestos Similares
Similar Compounds
Oxymorphone-3-methoxynaltrexonazine: Another opioid antagonist with a similar structure.
Naloxone: A reversible μ-opioid receptor antagonist.
Naltrexone: A long-acting opioid receptor antagonist.
Uniqueness
Naloxonazine (dihydrochloride) is unique due to its irreversible binding to μ-opioid receptors, which distinguishes it from other opioid antagonists like naloxone and naltrexone that bind reversibly. This irreversible binding results in a prolonged duration of action, making it particularly useful in certain therapeutic and research applications .
Propiedades
Fórmula molecular |
C38H44Cl2N4O6 |
|---|---|
Peso molecular |
723.7 g/mol |
Nombre IUPAC |
(4R,4aS,7E,7aR,12bS)-7-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |
InChI |
InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27-,28-,33+,34+,35+,36+,37-,38-;;/m1../s1 |
Clave InChI |
VIAIHLLKDJKEKM-DCBBKWFGSA-N |
SMILES isomérico |
C=CCN1[C@H]2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@H]4/C(=N/N=C\6/[C@@H]7OC8=C(C=CC9=C8[C@]72[C@]([C@@H](C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O.Cl.Cl |
SMILES canónico |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)
![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)

![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752596.png)
![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)

![3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752618.png)

